molecular formula C13H14N2O3 B2355880 6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 881443-36-3

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2355880
CAS No.: 881443-36-3
M. Wt: 246.266
InChI Key: OSUYSRDLVHWIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes a cyclopropyl substituent at the 6-position and an isopropyl group at the 3-position, with a carboxylic acid moiety at the 4-position. This compound has been cataloged as a versatile small-molecule scaffold for research applications .

Properties

IUPAC Name

6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-6(2)11-10-8(13(16)17)5-9(7-3-4-7)14-12(10)18-15-11/h5-7H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYSRDLVHWIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, including the formation of the oxazolo-pyridine ring system and the introduction of the cyclopropyl and isopropyl groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Purity (%) CAS Number Key Properties/Notes
This compound C₁₄H₁₅N₂O₃ 271.29 6-Cyclopropyl, 3-Isopropyl 95 1354963-26-0* Discontinued; research scaffold
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₁H₁₂N₂O₃ 220.22 6-Methyl, 3-Isopropyl ≥95 953891-44-6 Lab use only; stable at -20°C
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₄H₁₂N₂O₄ 272.26 6-Furan-2-yl, 3-Isopropyl 95 953738-43-7 No hazard data; storage conditions unspecified
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₆H₁₄N₂O₃ 282.29 3-Phenyl, 6-Isopropyl 95 1018164-96-9 Predicted density: 1.279 g/cm³; boiling point: 459.5°C
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₄N₂O₄ 286.29 3-(4-Methoxyphenyl), 6-Methyl 95 953736-28-2 High purity; no application details
6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₂H₁₄N₂O₃ 234.25 6-Ethyl, 3-Isopropyl 1096805-70-7 Marketed for medicinal use; shipping requires hazardous handling

*CAS 1354963-26-0 corresponds to the carboxamide derivative; the carboxylic acid form lacks a public CAS entry.

Key Research Findings and Trends

Impact of Substituents on Physicochemical Properties: Cyclopropyl vs. Aromatic vs. Alkyl Substituents: Phenyl or furan substituents (e.g., 1018164-96-9, 953738-43-7) increase molecular weight and lipophilicity, which may influence bioavailability .

Synthetic and Commercial Challenges :

  • The discontinuation of the cyclopropyl variant contrasts with the availability of methyl- and phenyl-substituted analogs, suggesting cyclopropyl derivatives may face scalability or stability issues.

Pharmaceutical Relevance: While direct activity data are absent, Sanofi’s patents on oxazolo-pyridine derivatives highlight this scaffold’s utility in drug discovery . Ethyl-substituted variants (e.g., 1096805-70-7) are explicitly marketed for medicinal chemistry .

Notes and Considerations

  • Availability : Cyclopropyl and furan-substituted derivatives are discontinued or lack commercial suppliers, necessitating custom synthesis .
  • Storage : Most compounds require storage at -20°C for long-term stability, though specific conditions vary .
  • Safety: Limited hazard data are available; standard precautions for handling carboxylic acids and heterocycles should apply .

Biological Activity

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1344687-93-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄N₂O₃ and features a unique oxazole-pyridine framework. Its structural characteristics contribute to its biological activity, particularly in receptor modulation and enzyme inhibition.

  • Receptor Interaction : Preliminary studies suggest that compounds with similar structures exhibit activity at various receptors, including cannabinoid receptors and kinases involved in cancer progression. The specific interaction of this compound with these receptors needs further exploration.
  • Enzyme Inhibition : The compound may inhibit enzymes such as VEGFR-2 kinase, which is implicated in angiogenesis—a critical process in tumor growth. In vitro assays have shown inhibition with IC₅₀ values in the low micromolar range (e.g., 1.46 µM for VEGFR-2) .

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Antitumor Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116. The compound's ability to inhibit cell proliferation suggests it may be a candidate for further investigation in cancer therapy .
  • Metabolic Regulation : Analogous compounds have shown efficacy in modulating lipid profiles in models of metabolic syndrome, indicating potential applications in metabolic disorders .

Case Studies

  • In Vivo Efficacy : In animal models, compounds structurally related to this compound have been tested for their ability to reduce tumor growth rates. For instance, one study reported a reduction in tumor size when administered orally at specified dosages .
  • Safety Profile : Toxicological assessments are crucial for the advancement of this compound into clinical trials. Current data on similar compounds indicate acceptable safety margins; however, specific studies on this compound are necessary to establish a comprehensive safety profile.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Receptor InhibitionVEGFR-2 IC₅₀ = 1.46 µM
AntiproliferativeSignificant inhibition in HeLa
Lipid ModulationPositive effects on lipid profiles
Tumor Growth ReductionIn vivo efficacy noted

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